

# Spironolactone Clinical Trials: A Comparative Meta-Analysis

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Spironolactone, a potassium-sparing diuretic, has been the subject of numerous clinical trials, establishing its therapeutic efficacy across a spectrum of conditions, primarily driven by its antagonistic effect on the mineralocorticoid receptor. This guide provides a meta-analysis of key clinical trial data, comparing its performance in resistant hypertension, heart failure, and acne vulgaris. Detailed experimental protocols of seminal trials are presented, alongside a visualization of the underlying signaling pathway.

### Comparative Efficacy and Safety of Spironolactone

The following tables summarize the quantitative data from meta-analyses of randomized controlled trials (RCTs) evaluating spironolactone's effectiveness and key safety considerations.

## Table 1: Spironolactone in the Treatment of Resistant Hypertension



| Outcome                               | Spironolactone vs.<br>Placebo                                                                                                                                  | Spironolactone vs. Other Antihypertensives                                                                | Key Adverse<br>Events                                                          |
|---------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------|
| Systolic Blood<br>Pressure Reduction  | Significant reduction<br>observed. Weighted<br>Mean Difference<br>(WMD) of -20.14<br>mmHg in office SBP<br>and -10.31 mmHg in<br>24-hour ambulatory<br>SBP.[1] | Showed a greater reduction in 24-hour ambulatory SBP compared to alternative drugs (WMD = -6.98 mmHg).[1] | Hyperkalemia (significantly increased serum potassium compared to placebo).[2] |
| Diastolic Blood<br>Pressure Reduction | Significant reduction<br>observed. WMD of<br>-5.73 mmHg in office<br>DBP and -3.94 mmHg<br>in 24-hour ambulatory<br>DBP.[1]                                    | Showed a greater reduction in 24-hour ambulatory DBP compared to alternative drugs (WMD = -3.03 mmHg).[1] | Gynecomastia/Mastod<br>ynia.[2]                                                |

### Table 2: Spironolactone in the Treatment of Heart Failure

| Patient Population                                              | Efficacy Outcomes                                                                                                  | All-Cause Mortality & Hospitalization                   | Key Adverse<br>Events |
|-----------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------|-----------------------|
| Heart Failure with Preserved Ejection Fraction (HFpEF)          | Improved left ventricular diastolic function (E/e' index and E/A velocity ratio). [3] Reduced hospitalizations.[4] | No significant effect<br>on all-cause mortality.<br>[3] | Hyperkalemia.[4]      |
| Heart Failure with mid-range Ejection Fraction (HFmrEF) & HFpEF | Reduced BNP levels, improved NYHA functional class, and alleviated myocardial fibrosis.[4]                         | Reduced<br>hospitalizations for<br>heart failure.[4]    | Gynecomastia.[4]      |





**Table 3: Spironolactone in the Treatment of Acne** 

**Vulgaris in Adult Women** 

| Outcome              | Spironolactone vs. Placebo/Other Treatments                                                                  | Lesion Count<br>Reduction                                                                  | Key Adverse<br>Events        |
|----------------------|--------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------|------------------------------|
| Treatment Success    | Significantly increased odds of treatment success compared to placebo or doxycycline (Odds Ratio = 2.51).[5] | Significantly reduced total lesion count and acne severity index.[6]                       | Menstrual<br>irregularities. |
| Inflammatory Lesions | Effective in reducing inflammatory lesions.                                                                  | A meta-analysis<br>showed a significant<br>reduction in<br>comedones and<br>papules.[6][7] | Breast tenderness.           |

### **Key Experimental Protocols**

Below are the methodologies for pivotal clinical trials that have informed the clinical use of spironolactone.

### Randomized Aldactone Evaluation Study (RALES)

- Objective: To assess the effect of spironolactone on morbidity and mortality in patients with severe heart failure (NYHA class III or IV) and a left ventricular ejection fraction of ≤35%.[8]
- Study Design: A randomized, double-blind, placebo-controlled trial.[8]
- Participants: 1,663 patients with severe heart failure receiving standard therapy, including an ACE inhibitor (if tolerated) and a loop diuretic.[4][8]
- Intervention: Patients were randomized to receive either 25 mg of spironolactone once daily or a matching placebo. The dose could be increased to 50 mg once daily after eight weeks if there were signs of heart failure progression without hyperkalemia.[4]



- Primary Endpoint: Death from any cause.[4]
- Secondary Endpoints: Hospitalization for cardiac causes, the combined incidence of death from cardiac causes or hospitalization for cardiac causes, and changes in NYHA class.[4]

# Treatment of Preserved Cardiac Function Heart Failure with an Aldosterone Antagonist (TOPCAT)

- Objective: To evaluate the effect of spironolactone on cardiovascular outcomes in patients with symptomatic heart failure and a preserved left ventricular ejection fraction (≥45%).[9]
- Study Design: A randomized, double-blind, placebo-controlled trial.
- Participants: 3,445 patients aged 50 years or older with symptomatic heart failure and a preserved ejection fraction.[9]
- Intervention: Patients were randomized to receive spironolactone (target dose of 30 mg daily) or a matching placebo.[9]
- Primary Endpoint: A composite of death from cardiovascular causes, aborted cardiac arrest, or hospitalization for the management of heart failure.[10]

# Spironolactone versus placebo, bisoprolol, and doxazosin to determine the optimal treatment for drug-resistant hypertension (PATHWAY-2)

- Objective: To determine the optimal fourth-line antihypertensive drug for patients with resistant hypertension.
- Study Design: A double-blind, placebo-controlled, crossover trial.[11]
- Participants: 335 patients with resistant hypertension (blood pressure not controlled on at least three antihypertensive drugs).
- Intervention: Patients received 12 weeks of treatment with spironolactone (25-50 mg daily), bisoprolol (5-10 mg daily), doxazosin (4-8 mg daily), and placebo, in a randomized order, in addition to their baseline medications.[1][12]



 Primary Endpoint: The difference in home systolic blood pressure between spironolactone and placebo.[13]

### Spironolactone for Adult Female Acne (SAFA)

- Objective: To assess the clinical and cost-effectiveness of spironolactone for moderate to severe persistent acne in women.[14]
- Study Design: A pragmatic, multicenter, double-blind, randomized, placebo-controlled superiority trial.[14]
- Participants: Adult women (≥18 years) with facial acne of sufficient severity to warrant oral antibiotic treatment.[15]
- Intervention: Participants were randomized to receive either spironolactone (starting at 50 mg daily and increasing to 100 mg daily after 6 weeks) or a matched placebo for 24 weeks, in addition to standard topical therapy.[14][15]
- Primary Endpoint: Acne-specific Quality of Life (Acne-QoL) symptom subscale score at 12 weeks.[14]

### **Signaling Pathway**

Spironolactone's primary mechanism of action is the competitive antagonism of the mineralocorticoid receptor, which is a key component of the Renin-Angiotensin-Aldosterone System (RAAS). By blocking this receptor, spironolactone interferes with the downstream effects of aldosterone.





Click to download full resolution via product page

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Endocrine and haemodynamic changes in resistant hypertension, and blood pressure responses to spironolactone or amiloride: the PATHWAY-2 mechanisms substudies PMC [pmc.ncbi.nlm.nih.gov]
- 2. CV Physiology | Renin-Angiotensin-Aldosterone System [cvphysiology.com]
- 3. Spironolactone StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Randomized Aldactone Evaluation Study American College of Cardiology [acc.org]
- 5. Physiology, Renin Angiotensin System StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Renin–angiotensin system Wikipedia [en.wikipedia.org]
- 7. Treatment of Preserved Cardiac Function Heart Failure With an Aldosterone Antagonist -American College of Cardiology [acc.org]
- 8. RALES (trial) Wikipedia [en.wikipedia.org]
- 9. Rationale and design of the treatment of preserved cardiac function heart failure with an aldosterone antagonist trial: a randomized, controlled study of spironolactone in patients with







symptomatic heart failure and preserved ejection fraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. causalens.com [causalens.com]
- 11. Spironolactone versus placebo, bisoprolol, and doxazosin to determine the optimal treatment for drug-resistant hypertension (PATHWAY-2): a randomised, double-blind, crossover trial UCL Discovery [discovery.ucl.ac.uk]
- 12. scispace.com [scispace.com]
- 13. bmjopen.bmj.com [bmjopen.bmj.com]
- 14. Spironolactone for adult female acne (SAFA): protocol for a double-blind, placebocontrolled, phase III randomised study of spironolactone as systemic therapy for acne in adult women - PMC [pmc.ncbi.nlm.nih.gov]
- 15. njl-admin.nihr.ac.uk [njl-admin.nihr.ac.uk]
- To cite this document: BenchChem. [Spironolactone Clinical Trials: A Comparative Meta-Analysis]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b1157486#meta-analysis-of-spironolactone-clinical-trial-data]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com